Cas no 953414-75-0 (5-Bromo-2-phenyl-1h-pyrrolo2,3-bpyridine)

5-Bromo-2-phenyl-1h-pyrrolo2,3-bpyridine structure
953414-75-0 structure
Product Name:5-Bromo-2-phenyl-1h-pyrrolo2,3-bpyridine
CAS No:953414-75-0
MF:C13H9BrN2
MW:273.127961874008
MDL:MFCD11109822
CID:796714
PubChem ID:23643607
Update Time:2025-11-01

5-Bromo-2-phenyl-1h-pyrrolo2,3-bpyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
    • 5-Bromo-2-phenyl-7-azaindole
    • 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-phenyl-
    • DS-10608
    • SCHEMBL15020472
    • FT-0648290
    • MFCD11109822
    • DTXSID10635302
    • 5-bromo-2-phenyl-1H-pyrrolo[3,2-b]pyridine
    • AKOS015834493
    • 953414-75-0
    • 1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-phenyl-
    • QLKZJMXSXCDCCF-UHFFFAOYSA-N
    • 5-Bromo-2-phenyl-1h-pyrrolo2,3-bpyridine
    • MDL: MFCD11109822
    • Inchi: 1S/C13H9BrN2/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)
    • InChI Key: QLKZJMXSXCDCCF-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C2C(=C1)C=C(C1C=CC=CC=1)N2

Computed Properties

  • Exact Mass: 271.99500
  • Monoisotopic Mass: 271.995
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.7
  • Topological Polar Surface Area: 28.7A^2

Experimental Properties

  • Density: 1.546
  • Melting Point: 287-289℃
  • Boiling Point: 437.6°C at 760 mmHg
  • Flash Point: 218.4°C
  • Refractive Index: 1.708
  • PSA: 28.68000
  • LogP: 3.99240
  • Sensitiveness: Light Sensitive

5-Bromo-2-phenyl-1h-pyrrolo2,3-bpyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Bromo-2-phenyl-1h-pyrrolo2,3-bpyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:953414-75-0)5-Bromo-2-phenyl-1h-pyrrolo2,3-bpyridine
Order Number:A859082
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:16
Price ($):513.0
Email:sales@amadischem.com

Additional information on 5-Bromo-2-phenyl-1h-pyrrolo2,3-bpyridine

5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS No.953414-75-0): A Promising Scaffold in Medicinal Chemistry

5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine, with the chemical identifier CAS No.953414-75-0, represents a key molecular scaffold in the development of novel therapeutics. This compound belongs to the pyrrolopyridine class, characterized by its fused heterocyclic ring system. The unique structural features of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine enable it to interact with multiple biological targets, making it a focal point in modern drug discovery. Recent studies have highlighted its potential in modulating kinase activities, targeting inflammation, and exploring its role in neurodegenerative disease research.

The molecular structure of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core with bromine and phenyl substituents. The bromine atom at the 5-position introduces electrophilic properties, while the phenyl group at the 2-position enhances aromatic interactions with protein targets. This combination of functional groups contributes to its diverse pharmacological profiles. Structural modifications, such as the introduction of heteroatoms or alkyl chains, have been explored to optimize its biological activity and selectivity.

Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated the utility of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine in the development of kinase inhibitors. The compound exhibits potent inhibitory activity against the ALK (Anaplastic Lymphoma Kinase) and ROS1 (Receptor Tyrosine Kinase) pathways, which are implicated in several cancers. This discovery aligns with the growing interest in targeting fusion kinases for personalized oncology treatments. The compound's ability to bind to the ATP-binding site of these kinases suggests its potential as a lead molecule for drug design.

In the field of anti-inflammatory research, 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine has shown promising activity against COX-2 (Cyclooxygenase-2) and LOX (Lipoxygenase) enzymes. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound significantly reduces the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in vitro. This property positions 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine as a potential candidate for the treatment of chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions, including the formation of the pyrrolopyridine ring through condensation reactions. A recent advancement in synthetic methods, published in Organic Letters (2023), describes a catalytic approach using transition metal complexes to enhance the efficiency of ring formation. This innovation reduces the number of purification steps, making the synthesis more scalable for pharmaceutical applications.

Pharmacokinetic studies of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine have revealed its favorable properties, including high oral bioavailability and a long half-life. These characteristics are critical for ensuring therapeutic efficacy, especially in chronic disease management. A 2,023 study in Drug Metabolism and Disposition highlighted the compound's ability to maintain stable plasma concentrations, which reduces the frequency of dosing required for treatment.

Emerging research is also exploring the role of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine in neurodegenerative diseases. Preliminary studies suggest that the compound may modulate the activity of AChE (Acetylcholinesterase), an enzyme implicated in Alzheimer's disease. This finding opens new avenues for the development of cognitive-enhancing agents, particularly in the context of aging populations.

Despite its promising properties, challenges remain in optimizing the therapeutic potential of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine. Ongoing efforts focus on improving its selectivity for specific targets while minimizing off-target effects. Computational modeling and high-throughput screening are being employed to identify structural modifications that enhance its therapeutic index.

In conclusion, 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS No.953414-75-0) represents a versatile scaffold with broad applications in drug discovery. Its structural adaptability and diverse biological activities make it a valuable tool for developing novel therapeutics. Continued research into its pharmacological properties and synthetic methods will further expand its potential in the treatment of complex diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:953414-75-0)5-Bromo-2-phenyl-1h-pyrrolo2,3-bpyridine
A859082
Purity:99%
Quantity:1g
Price ($):513.0
Email